Diisobutyl maleate

描述

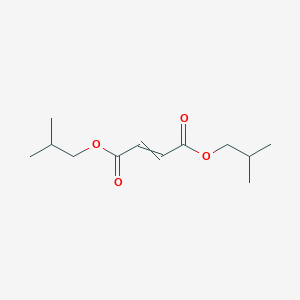

Diisobutyl maleate is an organic compound with the molecular formula C₁₂H₂₀O₄. It is the diester of maleic acid and isobutanol. This compound is a colorless to yellowish liquid with a characteristic odor. It is used in various industrial applications due to its unique chemical properties .

准备方法

Synthetic Routes and Reaction Conditions: Diisobutyl maleate can be synthesized through the esterification of maleic anhydride with isobutanol. The reaction typically involves the use of a catalyst such as p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction mixture is heated to a specific temperature, and the water formed during the reaction is continuously removed to drive the reaction to completion. The product is then purified through distillation to obtain high-purity this compound .

化学反应分析

Types of Reactions: Diisobutyl maleate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form maleic acid or its derivatives.

Reduction: Reduction reactions can convert it to the corresponding diol.

Substitution: It can undergo nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

Oxidation: Maleic acid or its derivatives.

Reduction: Corresponding diol.

Substitution: Various substituted esters depending on the nucleophile used.

科学研究应用

Polymer Chemistry

Plasticizer in Aqueous Dispersions

Diisobutyl maleate serves as a plasticizer for aqueous dispersions of copolymers with vinyl acetate. This application enhances the flexibility and durability of polymers used in paints, adhesives, and coatings. It is particularly effective in improving the mechanical properties and water resistance of polyvinyl acetate latex films when used as a comonomer .

Synthesis of Copolymers

The compound is also utilized in the synthesis of copolymers, which are crucial for producing various materials such as sealants and elastomers. The Michael addition reaction between this compound and amines leads to polyaspartic esters, which are valuable in coatings and adhesives .

Environmental Impact Assessments

Toxicity Studies

Research has evaluated the toxicity of this compound on aquatic organisms. Studies indicate that it exhibits dose-dependent inhibition of algae growth, with an EC50 value around 6.2 mg/L, suggesting potential environmental risks associated with its use . Furthermore, its effects on non-target species highlight the need for careful assessment in environmental applications.

Biodegradability

The biodegradability of this compound is a significant factor in its environmental impact. Its breakdown products can affect soil and water quality, necessitating studies to understand its long-term ecological effects .

Health Effects

Dermatitis Cases

this compound has been linked to dermatitis in industrial settings, particularly where polyvinyl acetate glues containing this compound are used. Studies show that exposure can enhance contact hypersensitivity reactions, indicating that it may act as a skin sensitizer .

Toxicological Assessments

Toxicological evaluations reveal that this compound has low acute inhalation toxicity but can cause irritation upon dermal exposure. The LD50 values from various studies indicate a relatively safe profile at lower concentrations; however, precautions are necessary due to observed irritant effects .

Case Study: Use in Paints and Coatings

A study assessed the performance of dibutyl maleate in improving adhesion and flexibility in paint formulations. Results showed that incorporating dibutyl maleate significantly enhanced the rheological properties and UV filtration capabilities of the paints, making them more durable against environmental degradation .

Case Study: Combustion Properties

Another research paper evaluated the combustion characteristics of diesel blends containing dibutyl maleate. The findings indicated improved combustion efficiency and reduced emissions compared to standard diesel fuels, highlighting its potential as an environmentally friendly additive in fuel formulations .

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Polymer Chemistry | Plasticizer for copolymers | Enhances flexibility and mechanical properties |

| Environmental Impact | Toxicity assessments on aquatic life | Identifies potential ecological risks |

| Health Effects | Dermatitis cases in industrial settings | Highlights need for safety precautions |

| Case Studies | Paints and coatings; diesel fuel additives | Improved performance characteristics |

作用机制

The mechanism of action of diisobutyl maleate involves its interaction with various molecular targets and pathways. In biochemical assays, it acts as a substrate for enzymes, undergoing specific transformations that can be monitored to study enzyme activity. In polymer chemistry, it participates in polymerization reactions, forming cross-linked networks that enhance the mechanical properties of the resulting materials .

相似化合物的比较

Dibutyl maleate: Similar in structure but uses butanol instead of isobutanol.

Uniqueness: Diisobutyl maleate is unique due to its specific ester groups, which impart distinct physical and chemical properties. Its branched structure provides different reactivity and solubility characteristics compared to its linear counterparts, making it suitable for specialized applications in polymer chemistry and industrial processes .

生物活性

Diisobutyl maleate (DBM) is an ester derived from maleic acid, commonly used in industrial applications such as plasticizers and coatings. Its biological activity has garnered attention due to its implications for human health and environmental safety. This article explores the biological effects of DBM, focusing on its sensitization potential, immunological responses, and toxicity.

- Chemical Formula : CHO

- CAS Number : 105-76-0

- Molecular Weight : 228.29 g/mol

Biological Activity Overview

This compound exhibits various biological activities, particularly concerning skin sensitization and immune response modulation. Research indicates that DBM can enhance contact hypersensitivity (CHS) in animal models, suggesting a potential role as an allergen.

Sensitization Studies

A significant study investigated the sensitizing effects of DBM using a fluorescein isothiocyanate (FITC)-induced CHS model in BALB/c mice. The findings revealed that:

- IL-4 Production : DBM significantly enhanced IL-4 production in draining lymph nodes compared to controls, indicating a Th2-type immune response .

- IFN-γ Production : Both IL-4 and IFN-γ levels were elevated in the presence of DBM, suggesting a complex immunological response that may involve both Th1 and Th2 pathways .

Case Study: Dermatitis Induction

In a study assessing the dermal effects of DBM on guinea pigs, it was noted that:

- Erythema Response : 80% of animals exhibited erythema after exposure to DBM, demonstrating strong sensitization potential .

- Control Group : No reactions were observed in control animals treated with corn oil, reinforcing the specificity of DBM's effects.

Toxicity Profile

The toxicity of this compound has been evaluated through various studies:

Acute Toxicity

- LD50 Values : The LD50 for DBM was reported to be greater than 2000 mg/kg in Wistar rats, indicating low acute dermal toxicity. However, sub-lethal effects included erythema and necrosis .

| Study Type | LD50 (mg/kg) | Observed Effects |

|---|---|---|

| Wistar Rats (OECD TG 402) | >2000 | Erythema, necrosis |

| New Zealand White Rabbits | 609 | Corneal opacity, conjunctival redness |

Eye Irritation Studies

DBM showed mild ocular irritation in rabbit models, with symptoms resolving within 24 to 72 hours post-exposure. The mean scores for conjunctival redness were low but indicated some level of irritancy .

Immunological Mechanisms

The immunological mechanisms underlying DBM's effects involve cytokine production and T cell polarization:

属性

CAS 编号 |

14234-82-3 |

|---|---|

分子式 |

C12H20O4 |

分子量 |

228.28 g/mol |

IUPAC 名称 |

bis(2-methylpropyl) but-2-enedioate |

InChI |

InChI=1S/C12H20O4/c1-9(2)7-15-11(13)5-6-12(14)16-8-10(3)4/h5-6,9-10H,7-8H2,1-4H3 |

InChI 键 |

RSRICHZMFPHXLE-UHFFFAOYSA-N |

SMILES |

CC(C)COC(=O)C=CC(=O)OCC(C)C |

手性 SMILES |

CC(C)COC(=O)/C=C\C(=O)OCC(C)C |

规范 SMILES |

CC(C)COC(=O)C=CC(=O)OCC(C)C |

Key on ui other cas no. |

14234-82-3 |

物理描述 |

Liquid |

Pictograms |

Irritant |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。